Cas no 2229469-07-0 (1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one)

1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one
- 2229469-07-0
- EN300-1749069
- 1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
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- Inchi: 1S/C13H9FO2/c1-2-11(15)13-8-7-12(16-13)9-3-5-10(14)6-4-9/h2-8H,1H2
- InChI Key: NMYMAOOAJGFJEY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(C(C=C)=O)O1
Computed Properties
- Exact Mass: 216.05865769g/mol
- Monoisotopic Mass: 216.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2Ų
- XLogP3: 3.4
1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749069-1.0g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1749069-0.1g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1749069-0.5g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1749069-10.0g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1749069-1g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1749069-0.05g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1749069-2.5g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1749069-5.0g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1749069-10g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1749069-0.25g |
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
2229469-07-0 | 0.25g |
$1300.0 | 2023-09-20 |
1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Related Literature
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
Additional information on 1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one
Exploring the Potential of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one: A Comprehensive Overview
The compound with CAS No 2229469-07-0, commonly referred to as 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound, often abbreviated as Furanone, is a derivative of furan with a substituted phenyl group and an enone moiety, making it a versatile molecule for research and development.
Chemical Structure and Properties
The molecular structure of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one consists of a furan ring substituted at the 5-position with a 4-fluorophenyl group and an enone system at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity and chemical reactivity.
Biological Activity and Applications
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The enone moiety is known to participate in Michael addition reactions, making it a valuable component in medicinal chemistry.
Synthesis and Optimization
Efficient synthesis of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-one has been achieved through various methods, including one-pot synthesis and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, facilitating its use in large-scale studies.
Future Prospects
As research continues to uncover new applications for this compound, its role in drug development is expected to grow. Ongoing studies focus on optimizing its pharmacokinetic properties and exploring its efficacy in treating various diseases, including cancer.
In conclusion, 1-(5-(4-fluorophenyl)furan-2-yloxy)propargylene has emerged as a promising compound with diverse applications in chemistry and pharmacology. Its unique structure and versatile reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in these fields.
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